N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
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Overview
Description
“N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide” is a chemical compound that has been studied for its potential antitumor activities . It belongs to a series of compounds known as N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .
Synthesis Analysis
The synthesis of this compound and its analogs involves several steps . The process typically starts with 5-bromo-benzo dioxole and involves a series of reactions including Pd-catalyzed C-N cross-coupling . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . The compound contains a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a 2,5-dichlorothiophene-3-carboxamide group .Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to "N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide" have been synthesized through various chemical reactions, aiming to explore their structural properties and potential biological activities. For instance, the synthesis and characterization of benzothiazole derivatives, including antimicrobial evaluation and docking studies, have been reported. These studies provide insights into the molecular structure and potential interaction mechanisms of these compounds with biological targets (Sailaja Rani Talupur et al., 2021; YN Spoorthy et al., 2021).
Biological Activity
Several studies have focused on the antimicrobial, anti-inflammatory, and analgesic activities of benzothiazole and related compounds. These studies reveal the potential of these compounds as lead structures for the development of new therapeutic agents. Notably, some compounds have been identified with significant inhibitory activity on cyclooxygenase enzymes, suggesting their potential as anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020; M. Yar et al., 2009).
Future Directions
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3S2/c16-12-4-8(13(17)24-12)14(20)19-15-18-5-11(23-15)7-1-2-9-10(3-7)22-6-21-9/h1-5H,6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZUFQKNGRNUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(S3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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